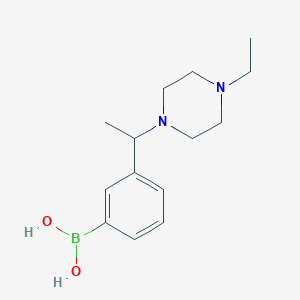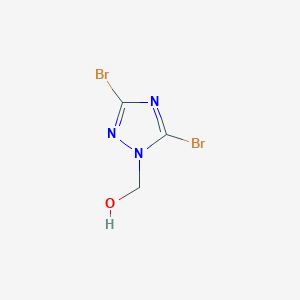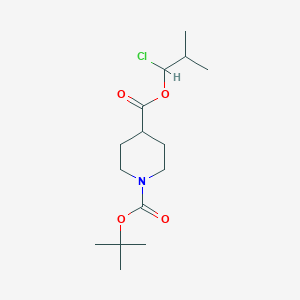
Ácido (3-(1-(4-etilpiperazin-1-il)etil)fenil)borónico
Descripción general
Descripción
“(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C14H23BN2O2 . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .
Molecular Structure Analysis
The molecular structure of “(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further connected to an ethylpiperazin-1-yl group . The average mass of the molecule is 262.156 Da .Chemical Reactions Analysis
Boronic acids, including “(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid”, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos borónicos, incluido el compuesto en cuestión, son conocidos por su capacidad para formar complejos covalentes reversibles con dioles y otras bases de Lewis . Esta propiedad se explota en el desarrollo de sensores para diversos analitos. Por ejemplo, se pueden utilizar en:
Etiquetado biológico y manipulación de proteínas
La capacidad de interacción con dioles también permite que los ácidos borónicos se utilicen en:
- Modificación de proteínas: Modificar proteínas para alterar su función o para estudiar las interacciones proteína-proteína .
Desarrollo terapéutico
Los ácidos borónicos son cada vez más reconocidos en la química medicinal por su papel en:
- Agentes antibacterianos y antivirales: Aprovechando la única interacción del ácido borónico con moléculas biológicas para inhibir el crecimiento bacteriano y viral .
Sistemas de administración de fármacos
La estructura del compuesto se puede utilizar en:
- Formulación de profármacos: Creación de profármacos que liberan el fármaco activo en respuesta a estímulos biológicos específicos .
Métodos análiticos
En la química analitica, los ácidos borónicos se utilizan para:
Ciencia de materiales
Los ácidos borónicos también son parte integral en el desarrollo de nuevos materiales con aplicaciones como:
Direcciones Futuras
The use of boronic acids in medicinal chemistry has been growing, especially after the discovery of the drug bortezomib . Boronic acids have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the study and application of “(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid” and similar compounds will continue to expand in the future.
Propiedades
IUPAC Name |
[3-[1-(4-ethylpiperazin-1-yl)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-3-16-7-9-17(10-8-16)12(2)13-5-4-6-14(11-13)15(18)19/h4-6,11-12,18-19H,3,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEGODVIRPDBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)




![2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide](/img/structure/B1408475.png)
![N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide](/img/structure/B1408476.png)

